molecular formula C10H7IN2OS B5232872 2-imino-5-(4-iodobenzylidene)-1,3-thiazolidin-4-one

2-imino-5-(4-iodobenzylidene)-1,3-thiazolidin-4-one

Cat. No. B5232872
M. Wt: 330.15 g/mol
InChI Key: UEFGVZNAXCQWDP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-(4-iodobenzylidene)-1,3-thiazolidin-4-one, commonly known as 4-IBTZ, is a thiazolidinone derivative compound that possesses a variety of biological activities. It has been studied extensively for its potential applications in cancer therapy, as well as its ability to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The exact mechanism by which 4-IBTZ exerts its biological effects is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-IBTZ can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-IBTZ in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. However, one limitation is that the compound may not be effective against all types of cancer cells, and further research is needed to determine its full potential.

Future Directions

Future research on 4-IBTZ could focus on its potential as a cancer therapy, as well as its use as an antibacterial and antifungal agent. Additional studies could also investigate the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-IBTZ involves the reaction of 4-iodobenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound.

Scientific Research Applications

4-IBTZ has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the compound works by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 4-IBTZ has also been found to possess antibacterial and antifungal activity. It has been shown to inhibit the growth of certain strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as several species of fungi.

properties

IUPAC Name

(5E)-2-amino-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGVZNAXCQWDP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-imino-5-(4-iodobenzylidene)-1,3-thiazolidin-4-one

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